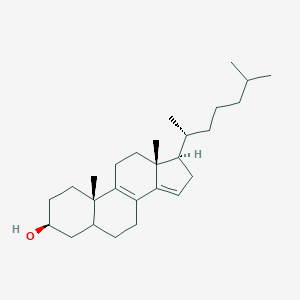

Cholesta-8,14-dien-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17608-73-0 |

|---|---|

Molecular Formula |

C27H44O |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20?,21+,23-,26+,27-/m1/s1 |

InChI Key |

AWBZPJQUWZBRII-BJHTWKIPSA-N |

SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

cholesta-8,14-dien-3-ol cholesta-8,14-dien-3beta-ol cholesta-8,14-diene-3-beta-ol |

Origin of Product |

United States |

Occurrence and Biological Context

Natural Sources

The primary natural source of this compound is in mammalian cells that are actively synthesizing cholesterol. portlandpress.com It has been specifically isolated from cultured Chang human liver cells. portlandpress.com Its presence has also been implicated in the liver of rats during cholesterol biosynthesis. nih.govnih.gov Due to its nature as a metabolic intermediate, it does not typically accumulate to high concentrations under normal physiological conditions.

Biological Role and Significance

The importance of this compound lies in its position within the complex network of sterol metabolism and the general functions of sterols in cellular membranes.

This compound is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. researchgate.net Its formation and subsequent conversion are tightly regulated steps. The enzyme Δ14-sterol reductase, which catalyzes the reduction of the 14-15 double bond of this compound, is a key control point. mdpi.com The accumulation of Δ8,14-dienes, including this compound, can occur when this enzyme is inhibited, highlighting the compound's central role in the metabolic flow. mdpi.com The study of such intermediates provides valuable information about the enzymatic mechanisms and regulation of the entire cholesterol biosynthetic pathway. nih.gov

As a sterol, this compound is expected to have an impact on the structure and function of cell membranes, a role well-established for its end-product, cholesterol. ontosight.aiontosight.ai Sterols are crucial components of eukaryotic cell membranes, where they modulate membrane fluidity, permeability, and the activity of membrane-bound proteins. ontosight.ai The specific structure of this compound, with its di-unsaturated ring system, may confer distinct properties to membranes compared to the mono-unsaturated cholesterol. Research into synthetic sterols with similar features suggests that they can influence membrane properties. ontosight.ai

Advanced Methodologies in Cholesta 8,14 Dien 3 Ol Research

Chemical Synthesis and Derivatization for Research Applications

The ability to chemically synthesize cholesta-8,14-dien-3-ol and its derivatives is fundamental for a wide range of research applications. These synthetic approaches provide access to materials that are otherwise difficult to isolate from natural sources in sufficient quantities.

Preparation of Labeled this compound (e.g., Tritium (B154650) Labeling)

The synthesis of isotopically labeled this compound, particularly with tritium ([³H]), is a powerful tool for metabolic and enzymatic studies. A common strategy involves the chemical synthesis of [3α-³H]cholesta-8,14-dien-3β-ol. researchgate.net This labeled compound allows researchers to trace its metabolic fate in biological systems. For instance, incubation of [3α-³H]cholesta-8,14-dien-3β-ol with rat liver homogenates has demonstrated its conversion to cholesterol under aerobic conditions, and to other sterols like cholest-8-en-3β-ol and cholest-7-en-3β-ol under anaerobic conditions. researchgate.net

The general method for preparing 3α-tritium-labeled sterols involves the oxidation of the corresponding unlabeled 3β-hydroxysterol to a 3-ketosteroid, followed by reduction with a tritium-donating agent like sodium borotritide (NaB³H₄). researchgate.netnih.gov This approach has been successfully applied to synthesize various tritiated sterols, providing valuable probes for investigating the later stages of cholesterol biosynthesis. nih.gov The synthesis of [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol, a precursor to cholesta-8,14-dien-3β-ol, has also been achieved and its metabolism studied in rat liver preparations, where it was efficiently converted to cholesterol. nih.gov

Synthetic Routes for Analogs and Intermediates

The synthesis of analogs and intermediates of this compound is crucial for structure-activity relationship studies and for probing the mechanisms of enzymes involved in its metabolism. Chemical synthesis has been employed to prepare various related sterols, including 3β-acetoxy-cholesta-8,14-diene. researchgate.net Furthermore, synthetic routes have been developed for side-chain functionalized δ⁸(¹⁴)-15-ketosterols, which are analogs of potent regulators of cholesterol metabolism. researchgate.net These synthetic efforts provide a library of compounds that can be used to investigate the specific structural requirements for biological activity and to identify potential inhibitors of cholesterol biosynthesis.

Genetic Engineering Approaches for Modulating Production

Genetic engineering has revolutionized the study of sterol biosynthesis by enabling the precise manipulation of metabolic pathways. These techniques allow for the targeted overproduction or accumulation of specific sterols, as well as the functional characterization of the genes involved.

Metabolic Engineering of Yeast for Sterol Accumulation

The yeast Saccharomyces cerevisiae is a widely used model organism for metabolic engineering due to its well-characterized genetics and amenability to genetic modification. nih.gov By manipulating the ergosterol (B1671047) biosynthesis pathway in yeast, researchers can create strains that accumulate specific sterol intermediates, including those related to this compound. nih.govnih.gov For example, disrupting genes that encode enzymes downstream of a desired intermediate can lead to its accumulation. nih.gov

A key strategy involves creating strains with specific gene deletions. For instance, a mutant lacking sterol Δ¹⁴-reductase (encoded by the ERG24 gene) would be expected to accumulate sterols with a C14-C15 double bond. nih.gov The development of metabolically engineered yeast strains provides a scalable and cost-effective platform for producing rare and valuable sterols for research and pharmaceutical applications.

Gene Disruption and Functional Analysis (e.g., ERG24, ERG25, ERG26, ERG27)

The systematic disruption of genes in the ergosterol pathway has been instrumental in elucidating the function of individual enzymes and understanding the consequences of their absence. nih.govd-nb.info The genes ERG24, ERG25, ERG26, and ERG27 are all involved in the complex process of demethylation at the C4 position and reduction at the C14 position of the sterol nucleus. nih.gov

ERG24 : This gene encodes the C-14 reductase, which is responsible for reducing the Δ¹⁴ double bond. nih.govnih.gov A mutation in the human homolog of ERG24 leads to the accumulation of cholesta-8,14-dien-3β-ol, confirming the enzyme's role in this specific step of cholesterol biosynthesis. nih.gov In yeast, erg24 mutants are viable under certain conditions but accumulate ergosta-8,14-diene sterols. nih.gov

ERG25, ERG26, and ERG27 : These genes work in concert to remove the two methyl groups at the C4 position. nih.gov ERG25 encodes a C-4 sterol methyloxidase, ERG26 encodes a C-3 sterol dehydrogenase (C-4 decarboxylase), and ERG27 is also essential for this process. pnas.org Disruption of these genes leads to the accumulation of various C4-methylated sterol intermediates. pnas.org For example, an erg26 mutant accumulates carboxylic acid sterols like 4β,14α-dimethyl-4α-carboxy-cholesta-8,24-dien-3β-ol. pnas.org

The study of these gene disruptions provides a detailed map of the sterol biosynthetic pathway and highlights the specific roles of each enzyme.

Table 1: Key Genes in Yeast Sterol Biosynthesis and their Functions

| Gene | Encoded Enzyme | Function in Sterol Biosynthesis | Consequence of Disruption |

| ERG24 | Sterol C-14 Reductase | Reduces the Δ¹⁴ double bond of sterol intermediates. nih.govnih.gov | Accumulation of sterols with a Δ⁸,¹⁴-diene system, such as cholesta-8,14-dien-3β-ol. nih.govnih.gov |

| ERG25 | C-4 Sterol Methyloxidase | Involved in the oxidative removal of the C4-methyl groups. nih.gov | Accumulation of C4-methylated sterols. |

| ERG26 | C-3 Sterol Dehydrogenase | Catalyzes a step in the decarboxylation of C4-methyl groups. pnas.org | Accumulation of C4-carboxylic acid sterols. pnas.org |

| ERG27 | 3-Ketosteroid Reductase | Involved in the C4-demethylation process. nih.gov | Accumulation of C4-methylated sterols. |

Gene Silencing in Plant Systems

Gene silencing techniques, such as virus-induced gene silencing (VIGS), have emerged as powerful tools for studying gene function in plants. oup.com This method allows for the transient downregulation of specific genes, leading to the accumulation of metabolic intermediates and revealing the function of the silenced gene.

For example, silencing the gene for obtusifoliol-14α-demethylase (CYP51) in Nicotiana benthamiana results in the accumulation of 14α-methyl sterols, the substrates of this enzyme. oup.com While not directly targeting this compound production, this approach demonstrates the utility of gene silencing for manipulating sterol pathways in plants. This methodology could be adapted to target genes homologous to ERG24 in plants to investigate the role and accumulation of this compound in plant systems. The application of gene silencing provides a rapid and efficient way to study the effects of gene loss-of-function without the need for generating stable transgenic lines.

Analytical Techniques for Qualitative and Quantitative Research

The qualitative and quantitative analysis of this compound relies on a suite of advanced analytical methodologies. These techniques are crucial for its identification, characterization, and quantification in various biological and chemical matrices.

Chromatographic Methods (GC/MS, HPLC, Ag+-HPLC)

Chromatographic techniques are fundamental in the separation and analysis of this compound from complex mixtures of sterols.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound. nih.gov In this method, the compound is typically derivatized, often as a trimethylsilyl (B98337) (TMS) ether, to increase its volatility and improve chromatographic performance. The derivatized sample is then introduced into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. For instance, GC-MS has been used to identify (3β,5α)-4,4-dimethyl-cholesta-8,14-dien-3-ol in the subcutaneous fat of Iberian pigs. nih.gov The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used as a reference for its identification. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of this compound without the need for derivatization. Both normal-phase and reversed-phase HPLC can be employed. In normal-phase HPLC, a polar stationary phase and a nonpolar mobile phase are used, while reversed-phase HPLC utilizes a nonpolar stationary phase and a polar mobile phase. The choice of the system depends on the specific separation requirements. HPLC is particularly useful for the preparative purification of this compound and its isomers. nih.govlgcstandards.com

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) is a specialized and highly effective technique for separating sterols that differ in the number and location of double bonds. pnas.orgpnas.org The stationary phase of the HPLC column is impregnated with silver ions, which interact with the π-electrons of the double bonds in the sterol molecules. This interaction leads to differential retention times, allowing for the separation of closely related isomers that would be difficult to resolve by conventional HPLC or GC. Ag+-HPLC has been instrumental in the separation and purification of various C27 sterols, including those related to this compound. pnas.orgnih.gov This technique has been successfully applied to the analysis of complex sterol mixtures and for the purification of radiolabeled sterols. nih.gov

Interactive Table 1: Chromatographic Methods for this compound Analysis

| Technique | Principle | Sample Preparation | Key Findings/Applications | References |

|---|---|---|---|---|

| GC-MS | Separation by volatility and polarity, followed by mass-based identification. | Derivatization to trimethylsilyl (TMS) ethers is common. | Identification of (3β,5α)-4,4-dimethyl-cholesta-8,14-dien-3-ol in biological samples. nih.gov | nih.govnist.govnih.govjapsonline.comresearchgate.netniph.go.jpnih.gov |

| HPLC | Separation based on polarity differences between the analyte and the stationary/mobile phases. | Typically no derivatization required. | Purification of synthesized and radiolabeled sterols. nih.gov | nih.govlgcstandards.compnas.orgniph.go.jpnih.govnih.gov |

| Ag+-HPLC | Separation based on the interaction of π-electrons of double bonds with silver ions on the stationary phase. | No derivatization required. | Unprecedented separation of C27 sterol isomers differing in double bond location. pnas.orgpnas.org | nih.govpnas.orgpnas.orgnih.gov |

Spectroscopic Characterization (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to establish the precise connectivity and stereochemistry of the compound. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals unambiguously. scispace.com These assignments are critical for confirming the structure of newly synthesized analogs or for identifying unknown sterols isolated from natural sources. For example, detailed NMR analysis was used to confirm the structure of 5α-cholesta-8,14-dien-3β-ol synthesized via a modified procedure. scispace.com

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like GC or LC, is used to determine the molecular weight and fragmentation pattern of this compound. scispace.com The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison with library spectra. nist.gov The molecular ion peak confirms the molecular weight of the compound. nist.gov

Interactive Table 2: Spectroscopic Data for this compound

| Technique | Type of Information Provided | Key Findings/Applications | References |

|---|---|---|---|

| ¹H NMR | Information on the proton environment, including chemical shifts and coupling constants. | Elucidation of the stereochemistry and conformation of the sterol. | nih.govscispace.com |

| ¹³C NMR | Information on the carbon skeleton of the molecule. | Confirmation of the number and types of carbon atoms present. | nih.govscispace.comspectrabase.com |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons, between carbons, and between protons and carbons. | Unambiguous assignment of all proton and carbon signals for complete structural elucidation. | scispace.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Identification of the compound and confirmation of its elemental composition. | nih.govnist.govnist.govresearchgate.netnih.govscispace.com |

Radioisotopic Labeling and Tracer Studies

Radioisotopic labeling and tracer studies are powerful techniques used to investigate the biosynthesis and metabolism of this compound.

In these studies, a precursor molecule is synthesized with a radioactive isotope, such as tritium (³H) or carbon-14 (B1195169) (¹⁴C), incorporated into its structure. This "labeled" precursor is then introduced into a biological system, such as a cell culture or a whole organism. After a specific period, the lipids are extracted, and the distribution of the radioisotope among different sterols is analyzed. This allows researchers to trace the metabolic fate of the precursor and to identify the intermediates and products of a particular biosynthetic pathway.

For example, the conversion of [2RS-³H₂]mevalonic acid into cholesterol was studied, and the results suggested the involvement of a C-15 hydrogen atom removal, supporting a role for a cholesta-8,14-dien-3β-ol system in cholesterol biosynthesis. nih.gov Similarly, the enzymatic formation of labeled cholesta-8,14-dien-3β-ol was demonstrated by incubating [3α-³H]-cholest-8(14)-en-3β-ol with a rat liver homogenate. researchgate.net

These tracer studies have been crucial in elucidating the complex pathways of cholesterol biosynthesis and the role of various sterol intermediates, including this compound and its derivatives. nih.govnih.govannualreviews.org The purification and analysis of the radiolabeled products often involve techniques like Ag+-HPLC to separate closely related isomers. nih.gov

Interactive Table 3: Radioisotopic Labeling in this compound Research

| Radioisotope | Labeled Precursor | Biological System | Key Findings | References |

|---|---|---|---|---|

| Tritium (³H) | [2RS-³H₂]mevalonic acid | Rat liver | Showed the removal of a C-15 hydrogen atom during cholesterol biosynthesis, implicating a cholesta-8,14-dien-3β-ol intermediate. | nih.gov |

| Tritium (³H) | [3α-³H]-Cholest-8(14)-en-3β-ol | Rat liver homogenate | Demonstrated the enzymatic conversion to labeled cholesta-8,14-dien-3β-ol. | researchgate.net |

| Carbon-14 (¹⁴C) | [4-¹⁴C]7-Dehydrocholesterol | Rat liver microsomes | Used to study the enzymatic conversion to cholesta-5,8-dien-3β-ol. | pnas.org |

Mechanistic Insights and Biological Roles in Specific Research Areas

Mechanism of C-14 Demethylation in Sterol Biosynthesis

The removal of the 14α-methyl group is a critical step in the conversion of lanosterol (B1674476) to cholesterol and other sterols. This process is catalyzed by the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450-dependent monooxygenase. mdpi.com The formation of a Δ8,14-diene is a key feature of this reaction. mdpi.comnih.gov

Involvement of 8,14-Diene System

The intermediacy of a sterol containing an 8,14-diene system is a fundamental aspect of the 14α-methyl group removal in both cholesterol and ergosterol (B1671047) biosynthesis. nih.govnih.govrsc.org Research has demonstrated that 4,4'-dimethyl-cholesta-8,14-dien-3β-ol can be converted into cholesterol, highlighting the importance of this diene system. nih.gov The formation of this diene is a result of a deformylation step following two oxidation steps of the 14α-methyl group to an alcohol and then an aldehyde. nih.gov The enzyme CYP51 catalyzes all three steps, ultimately yielding the Δ8,14-diene product and formic acid. mdpi.com In some organisms, the accumulation of Δ8,14-sterols has been observed when the subsequent reduction step is inhibited, further confirming their role as intermediates. annualreviews.org

Labilization of C-15 Hydrogen Atom

The mechanism for the removal of the 14α-methyl group involves the labilization of a hydrogen atom at the C-15 position. nih.govscispace.com Studies have shown that during the conversion of mevalonic acid to cholesterol, one of the hydrogen atoms at C-15 is eliminated. nih.gov This labilization is a key requirement for the enzymatic cascade that ultimately leads to the expulsion of the 14α-methyl group. scispace.com The involvement of the C-15 position is an integral part of the proposed mechanism for 14α-demethylation in steroid biosynthesis. nih.govscispace.com

Role in Sterol-Related Metabolic Syndromes (Research Models)

Alterations in sterol biosynthesis pathways can lead to severe metabolic disorders. Cholesta-8,14-dien-3-ol and related sterols are studied in the context of these syndromes to understand disease mechanisms.

Connection to Smith-Lemli-Opitz Syndrome Research

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis. nih.govresearchgate.netnih.gov This deficiency leads to an accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-dehydrocholesterol (B109809) (8-DHC). nih.govnih.govmdpi.com While not a direct precursor in the main pathway, the study of various dehydrocholesterol isomers, including those with an 8,14-diene system, is relevant to understanding the pathophysiology of SLOS. nih.gov Research on SLOS provides a model for investigating the consequences of disrupted sterol metabolism and the roles of various sterol intermediates.

Comparative Sterol Metabolism Across Eukaryotes

While the fundamental steps of sterol biosynthesis are conserved, there are significant differences in the pathways and end products across plants, fungi, and animals.

Similarities and Differences in Pathways (Plants, Fungi, Animals)

The sterol biosynthetic pathway shows both conserved and divergent features across eukaryotes. mdpi.com A key divergence is the initial cyclization of oxidosqualene, which produces lanosterol in animals and fungi, and cycloartenol (B190886) in plants. mdpi.comoup.comroyalsocietypublishing.org

Animals primarily synthesize cholesterol. oup.com The removal of the 14α-methyl group occurs from lanosterol, proceeding through intermediates with the characteristic 8,14-diene system. nih.gov

Fungi predominantly produce ergosterol. oup.comroyalsocietypublishing.org The biosynthesis of ergosterol also involves a 14α-demethylation step with an 8,14-diene intermediate, similar to the process in animals. nih.govnih.gov However, fungal sterols are typically alkylated at the C-24 position, a feature absent in vertebrate sterols. nih.gov

Plants synthesize a diverse array of phytosterols, such as sitosterol, stigmasterol, and campesterol. oup.com In higher plants, the removal of the 14α-methyl group occurs after the removal of one of the C-4 methyl groups, a key difference from the sequence in animals and fungi. nih.gov Despite this difference in timing, the mechanism still involves the formation of an 8,14-diene. nih.gov Plant sterol pathways also include additional steps, such as the opening of the cyclopropane (B1198618) ring of cycloartenol and two methylation steps at C-24 to produce 24-ethyl sterols. nih.gov

Table 1: Key Sterol Compounds Mentioned

| Compound Name | Chemical Formula | Key Role/Mention |

| This compound | C27H44O | Intermediate in C-14 demethylation |

| Lanosterol | C30H50O | Starting sterol in animals and fungi |

| Cholesterol | C27H46O | Major sterol in animals |

| Ergosterol | C28H44O | Major sterol in fungi |

| Cycloartenol | C30H50O | Starting sterol in plants |

| Sitosterol | C29H50O | Common phytosterol |

| Stigmasterol | C29H48O | Common phytosterol |

| Campesterol | C28H48O | Common phytosterol |

| 7-Dehydrocholesterol (7-DHC) | C27H44O | Cholesterol precursor, accumulates in SLOS |

| 8-Dehydrocholesterol (8-DHC) | C27H44O | Isomer of 7-DHC, accumulates in SLOS |

Table 2: Comparative Sterol Metabolism

| Feature | Animals | Fungi | Plants |

| Primary Sterol | Cholesterol oup.com | Ergosterol oup.comroyalsocietypublishing.org | Phytosterols (Sitosterol, Stigmasterol, etc.) oup.com |

| Initial Cyclization Product | Lanosterol oup.comroyalsocietypublishing.org | Lanosterol oup.comroyalsocietypublishing.org | Cycloartenol oup.comroyalsocietypublishing.org |

| C-14 Demethylation Intermediate | Δ8,14-diene nih.govnih.gov | Δ8,14-diene nih.govnih.govnih.gov | Δ8,14-diene nih.gov |

| C-24 Alkylation | Absent nih.gov | Present (Methyl) nih.gov | Present (Methyl and Ethyl) nih.gov |

| Order of Demethylation | C-14 then C-4 nih.gov | C-14 then C-4 nih.gov | C-4 then C-14 nih.gov |

Influence on Cellular Processes (from a Sterol Metabolism Perspective)

The influence of this compound on cellular processes is intrinsically linked to its position within the sterol metabolic network. As an intermediate, its concentration and conversion are tightly regulated, and its accumulation or depletion can have significant downstream effects on the synthesis of vital sterols that are essential for membrane structure and function, as well as cell signaling.

Precursor Functions beyond Primary Sterols

While this compound is a well-established precursor to cholesterol in mammals, its role extends to the biosynthesis of a diverse array of other sterols in various organisms, highlighting its metabolic versatility. researchgate.netmdpi.comontosight.ai Research has identified this compound and its close derivatives as branching points in sterol synthesis, leading to the formation of unique and often bioactive sterols in non-mammalian species.

In rat liver homogenates, under anaerobic conditions, [3α-³H]-Cholesta-8,14-dien-3β-ol is not only converted to cholesterol but also to other sterols such as cholest-7-en-3β-ol, cholest-8-en-3β-ol, and cholest-8(14)-en-3β-ol, demonstrating its role as a precursor to a range of sterol variants even within mammalian systems. researchgate.net

The study of various organisms has revealed the broader precursor capacity of the cholesta-8,14-diene framework. For instance, this structural motif is found in sterols isolated from marine sponges, cacti, and fungi, suggesting its involvement in the synthesis of a wide variety of sterol end-products in these organisms. researchgate.netmdpi.comresearchgate.net In the desert locust (Schistocerca gregaria), (3β, 5α) cholesta-8, 14, 24-trien-3-ol, 4, 4-dimethyl, a derivative of this compound, has been identified as a unique sterol synthesized by the insect. plos.org

Furthermore, research into the biosynthesis of ecdysteroids, the molting hormones of arthropods, suggests that C27 sterols with a Δ⁸ double bond, structurally related to this compound, could serve as precursors. researchgate.net Although the direct conversion of this compound to ecdysteroids has not been definitively established, the presence of related structures in the biosynthetic pathway points to a potential ancestral or divergent role.

The enzymatic machinery present in different organisms dictates the ultimate fate of this compound. Enzymes such as reductases, isomerases, and demethylases can modify its structure to produce a vast array of sterols with specialized biological functions. The table below summarizes some of the known metabolic conversions of this compound and its derivatives, underscoring its significance as a metabolic hub.

| Precursor | Enzyme(s) | Product(s) | Organism/System |

| 4,4-Dimethyl-cholesta-8,14-dien-3β-ol | Demethylases, Reductases | Cholesterol | Mammalian Tissues |

| [3α-³H]-Cholesta-8,14-dien-3β-ol | Isomerases, Reductases | Cholest-7-en-3β-ol, Cholest-8-en-3β-ol, Cholest-8(14)-en-3β-ol | Rat Liver Homogenate (anaerobic) |

| 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol | - | Meiosis-activating sterol activity | In vitro (mouse oocytes) |

| This compound derivatives | Various | Diverse epidioxy sterols | Marine Sponges |

| (3β, 5α) cholesta-8, 14, 24-trien-3-ol, 4, 4-dimethyl | Endogenous enzymes | - | Desert Locust |

This diverse range of metabolic possibilities positions this compound as a key molecule not only for understanding the evolution of sterol biosynthesis but also for the potential discovery of novel bioactive sterols with therapeutic applications.

Future Directions in Cholesta 8,14 Dien 3 Ol Research

Unraveling Undiscovered Enzymatic Steps and Regulation

The conversion of lanosterol (B1674476) to cholesterol is a multi-step process involving a cascade of enzymatic reactions. acs.orgresearchgate.netnih.gov While the major enzymatic players have been identified, the precise regulation of each step, particularly those involving intermediates like Cholesta-8,14-dien-3-ol, is not fully understood. Future research will likely focus on identifying novel enzymes or alternative catalytic activities that may act upon this diene sterol.

A key area of investigation will be the further characterization of the enzymes responsible for the reduction of the Δ14-double bond and the isomerization of the Δ8-double bond. While the enzyme sterol Δ14-reductase is known to catalyze the saturation of the 14(15)-double bond, the potential for isoenzymes or alternative reductases with specificity for this compound warrants exploration. acs.org

Furthermore, the regulation of these enzymatic steps at the transcriptional, translational, and post-translational levels remains an area of active inquiry. The role of Sterol Regulatory Element-Binding Proteins (SREBPs) in governing the expression of genes involved in cholesterol synthesis is well-established. frontiersin.organnualreviews.orgnih.govresearchgate.net However, the specific signaling pathways and ancillary regulatory proteins that fine-tune the activity of enzymes metabolizing this compound are yet to be fully elucidated. Investigating the interactome of these enzymes could reveal novel regulatory partners and mechanisms. researchgate.netnih.gov

Table 1: Key Regulatory Mechanisms in Sterol Biosynthesis

| Regulatory Level | Mechanism | Key Players |

| Transcriptional | Feedback inhibition of gene expression when sterol levels are high. | SREBPs, SCAP, Insig |

| Post-translational | Sterol-dependent degradation of key enzymes. | HMG-CoA reductase |

| Allosteric Regulation | Direct modulation of enzyme activity by sterol intermediates. | To be further investigated for enzymes acting on this compound |

Exploring Novel Biological Intermediates and Pathways

This compound is primarily recognized as an intermediate in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis. acs.org However, the possibility that it serves as a branch point for the synthesis of other biologically active steroids cannot be discounted. Future research may uncover novel metabolic fates for this compound, leading to the identification of previously unknown signaling molecules or structural components of cellular membranes.

The accumulation of specific sterol intermediates is a hallmark of certain genetic disorders and disease states. A deeper investigation into the metabolomes of such conditions could reveal novel derivatives of this compound. These unique metabolites may possess distinct biological activities and could serve as biomarkers for disease diagnosis or progression.

Moreover, the sterol biosynthesis pathway exhibits variations across different species. ttu.edufrontiersin.org Comparative studies in diverse organisms, from fungi to plants to various animal models, could unveil alternative pathways where this compound is shunted towards the production of species-specific sterols with unique physiological functions.

Development of Advanced Research Tools and Methodologies

Progress in understanding the metabolism of this compound is intrinsically linked to the development of more sensitive and specific analytical techniques. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental, future advancements will provide even greater resolution and sensitivity for sterol analysis. acs.orgnih.govmdpi.com

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry will continue to be refined for the precise identification and quantification of this compound and its metabolites in complex biological matrices. acs.orgnih.gov Novel ionization techniques, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), are enhancing the ability to detect and characterize sterols. acs.org

Live-Cell Imaging: The development of fluorescent sterol analogs that mimic the behavior of endogenous sterols is revolutionizing the study of intracellular sterol trafficking. nih.govspringernature.comsdu.dkresearchgate.net Future research will focus on creating brighter and more photostable probes to visualize the real-time dynamics of this compound within cellular compartments. Advanced imaging techniques, such as stimulated Raman scattering (SRS) microscopy, offer label-free approaches to visualize lipid distribution and may be adapted for specific sterol imaging. technologynetworks.com

Metabolic Tracers: The use of stable isotope-labeled tracers will remain a cornerstone of metabolic research, allowing for the precise mapping of the flux of this compound through various metabolic pathways. nih.govresearchgate.netimperfectpharmacy.inisotope.commdpi.com Combining these tracer studies with advanced analytical platforms will provide a dynamic view of sterol metabolism in vivo.

Table 2: Emerging Technologies in Sterol Research

| Technology | Application in this compound Research |

| High-Resolution Mass Spectrometry | Accurate mass measurements for unambiguous identification of novel intermediates. |

| Fluorescent Sterol Analogs | Real-time visualization of the subcellular localization and transport of this compound. |

| Stable Isotope Tracing | Quantitative analysis of metabolic flux and pathway dynamics. |

| Stimulated Raman Scattering (SRS) Microscopy | Label-free imaging of sterol distribution in living cells and tissues. |

Integrative Omics Approaches to Sterol Metabolism

A systems-level understanding of the role of this compound requires the integration of multiple "omics" datasets. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the sterol metabolic network. nih.govmdpi.comnih.govnih.govbiorxiv.orgmdpi.comnih.gov

Transcriptomics and Metabolomics Integration: Correlating changes in gene expression with alterations in the sterol profile can reveal novel gene-metabolite relationships. mdpi.comnih.govnih.gov For instance, identifying genes whose expression patterns are tightly correlated with the levels of this compound could uncover new regulatory factors or enzymes involved in its metabolism.

Proteomics and Interactomics: Analyzing the protein landscape in response to fluctuations in this compound levels can provide insights into the cellular machinery that interacts with and responds to this sterol. researchgate.net Identifying the protein-protein interaction networks of enzymes in the cholesterol biosynthesis pathway can illuminate how these enzymes are organized and regulated within the cell.

Multi-Omics in Disease Models: Applying these integrative omics approaches to animal models of metabolic diseases or human patient samples will be crucial for understanding how dysregulation of this compound metabolism contributes to pathology. This approach can help in the identification of novel biomarkers and therapeutic targets.

By embracing these future research directions, the scientific community is poised to gain a more profound and holistic understanding of the multifaceted roles of this compound in health and disease.

Q & A

What is the role of cholesta-8,14-dien-3-ol in cholesterol biosynthesis, and how can its enzymatic conversion be experimentally validated?

This compound is a critical intermediate in the late stages of cholesterol biosynthesis, specifically during the removal of the 14α-methyl group. This step is catalyzed by ∆14-sterol reductase (EC 1.3.1.70), which reduces the ∆14 double bond . To validate its enzymatic conversion, researchers can use radiolabeled precursors (e.g., 14C-acetate) in cell models (e.g., HepG2 or HL-60 cells) and track sterol intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Anaerobic incubation with rat liver microsomes and NADPH further confirms isomerization from precursors like cholesta-7,9-dien-3β-ol .

What methodologies are recommended for detecting and quantifying this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity for sterol analysis. For dynamic studies, radiolabeled 14C-acetate incorporation assays in cultured cells (e.g., HepG2) can trace its biosynthesis. UV absorption spectra (e.g., 210–300 nm) and retention time comparisons against synthetic standards in HPLC/TLC are essential for distinguishing it from structurally similar precursors like 7-dehydrocholesterol (7DHC) .

How can researchers design experiments to study the inhibition of this compound accumulation by pharmacological agents?

Experimental design should include:

- Cell models : HepG2 or HL-60 cells treated with inhibitors (e.g., antipsychotics like haloperidol or ziprasidone) at varying doses (5–50 µM) .

- Time-course assays : Incubate cells with 14C-acetate for 8–10 hours to monitor sterol synthesis kinetics.

- Analytical endpoints : Quantify cholesterol and precursors via GC-MS or TLC. Dose-dependent reductions in cholesterol and increases in this compound indicate ∆14-reductase inhibition. Include controls (untreated cells) and validate enzyme activity via NADPH-dependent microsomal assays .

How do contradictory data arise in studies investigating this compound accumulation, and how can they be resolved?

Contradictions often stem from:

- Drug specificity : Haloperidol primarily inhibits 7-reductase, elevating 7DHC, while ziprasidone blocks both 7- and 14-reductases, leading to this compound accumulation .

- Cell-type variability : HepG2 cells show distinct sterol profiles compared to HL-60 cells due to differences in endogenous enzyme expression .

- Methodological bias : Radiolabeling vs. GC-MS may yield divergent results. Resolve discrepancies by cross-validating with multiple techniques (e.g., UV spectroscopy for structural confirmation) and using genetic models (e.g., LBR-knockdown cells) to isolate enzyme-specific effects .

What advanced approaches link this compound accumulation to genetic disorders like HEM dysplasia?

HEM dysplasia is associated with mutations in the LBR gene, encoding 3β-hydroxysterol ∆14-reductase. Advanced methodologies include:

- Fibroblast analysis : Measure this compound levels in patient-derived fibroblasts via GC-MS to confirm enzymatic deficiency .

- Genetic sequencing : Identify homozygous or compound heterozygous LBR mutations (e.g., splice site variants or truncating mutations) .

- Animal models : Study LbrGT/GT mice to correlate sterol accumulation with phenotypic abnormalities (e.g., skeletal malformations) .

How can enzymatic assays differentiate between ∆14-reductase and ∆24(241)-sterol reductase activities in this compound metabolism?

- Substrate specificity : Use 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol as a substrate; ∆14-reductase (EC 1.3.1.70) acts on the ∆14 bond, while ∆24(241)-reductase (EC 1.3.1.71) targets the ∆24 bond .

- Cofactor requirements : ∆14-reductase activity is NADPH-dependent, whereas ∆24(241)-reductase may require alternative cofactors.

- Inhibition studies : Use selective inhibitors (e.g., ziprasidone for ∆14-reductase) in microsomal preparations and monitor product profiles via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.